1-Ethyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a five-membered imidazole ring with an ethyl group and an aldehyde functional group. The molecular formula of this compound is , and it is often encountered in various scientific applications, particularly in the fields of chemistry and biology. This compound is notable for its potential therapeutic properties and its role as a building block in the synthesis of more complex heterocyclic compounds .
1-Ethyl-1H-imidazole-5-carbaldehyde falls under the category of heterocyclic compounds, specifically imidazole derivatives. These compounds are widely studied for their biological activities and applications in medicinal chemistry. The compound's classification highlights its significance in both organic synthesis and potential pharmaceutical development .
The synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde typically involves:
The synthesis process may include the following steps:
1-Ethyl-1H-imidazole-5-carbaldehyde undergoes several chemical transformations, including:
Common reagents and conditions for these reactions include:
These reactions are significant for modifying the compound's functionality for specific applications in research and industry .
The mechanism of action for 1-Ethyl-1H-imidazole-5-carbaldehyde primarily relates to its interaction with biological macromolecules. The aldehyde group serves as a reactive site that can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to changes in their structure or function.
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
1-Ethyl-1H-imidazole-5-carbaldehyde has diverse applications across several scientific fields:
1-Ethyl-1H-imidazole-5-carbaldehyde represents a synthetically versatile and pharmacologically significant heterocyclic building block in modern medicinal chemistry. Characterized by the molecular formula C₆H₈N₂O and CAS number 842972-42-3, this compound features an imidazole core substituted at the N1-position with an ethyl group and at the C5-position with a formyl group (–CHO) [1] [3]. This specific arrangement confers unique electronic properties and hydrogen-bonding capabilities crucial for molecular recognition in biological systems. The aldehyde functionality serves as a synthetic handle for derivatization, enabling rapid generation of structurally diverse libraries for structure-activity relationship studies, particularly in antiviral drug discovery programs targeting protein-protein interactions [5] [9].
1-Ethyl-1H-imidazole-5-carbaldehyde has emerged as a privileged intermediate in developing allosteric inhibitors targeting viral proteins, specifically within anti-HIV therapeutic strategies. Its significance stems from its structural congruence with the central heterocyclic core (Region A) of pharmacologically active inhibitors disrupting the HIV-1 integrase-LEDGF/p75 (integrase - lens epithelium-derived growth factor/p75) protein-protein interaction (PPI) [5] [9]. This PPI is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 lifecycle. Disruption of this interaction offers a complementary mechanism to traditional active-site integrase strand transfer inhibitors (INSTIs) like Raltegravir and Dolutegravir, potentially overcoming resistance issues associated with INSTIs [2] [5].
Structural Basis for Integrase-LEDGF/p75 Disruption: The planar, electron-rich imidazole ring facilitates π-stacking and hydrophobic interactions within the LEDGF/p75 binding pocket on the integrase catalytic core domain (CCD) dimer interface. Computational and crystallographic studies reveal that derivatives built around this core, particularly those incorporating appropriate aromatic moieties (Regions B and C) and acidic functionalities (e.g., carboxylic acids, carbohydrazides), engage key residues (e.g., interacting with the flexible L3 and L10 loops of the integrase) promoting aberrant multimerization of HIV-1 integrase [5] [6] [9]. This multimerization disrupts the formation of functional integrase complexes capable of interacting with LEDGF/p75, ultimately leading to the production of non-infectious viral particles. The ethyl group at N1 contributes favorably to the pharmacokinetic profile by modulating lipophilicity and potentially influencing metabolic stability, while the aldehyde at C5 provides a versatile site for introducing Region B aromatic systems and critical pharmacophoric elements like carboxylic acids or hydrazides via well-established condensation or reductive amination reactions [5].
Structure-Activity Relationship (SAR) Insights: Systematic modification of the C5 aldehyde group of 1-Ethyl-1H-imidazole-5-carbaldehyde has yielded potent inhibitors. Conversion to carboxylic acids (e.g., 1,5-diaryl-1H-imidazole-4-carboxylic acids) or carbohydrazides significantly enhances binding affinity to the integrase dimer interface, primarily through ionic or hydrogen-bonding interactions with conserved residues (e.g., Arg228 in VIM-type enzymes, though relevant for integrase) surrounding the LEDGF/p75 pocket [5] [6] [9]. For instance, compounds 10a, 10l (carboxylic acids), and 11k (carbohydrazide) demonstrated marginal but selective inhibition (approximately 20-35% at 100 µM) in the HIV-1 integrase strand transfer assay, confirming their binding specificity to the allosteric LEDGF/p75 pocket rather than the catalytic active site [5]. Furthermore, carbohydrazide derivatives 11a, 11b, and 11g exhibited moderate antiviral activity (33-45% inhibition) in cell-based assays against HIV-1, with cytotoxicity (CC₅₀) values exceeding 158 µM, suggesting a potential therapeutic window [5]. Western blot analyses confirmed their mechanism, showing induction of higher-order integrase multimers [5].
Table 1: Key Pharmacological Findings for Derivatives Synthesized from 1-Ethyl-1H-imidazole-5-carbaldehyde Analogues in HIV-1 Research
Derivative Class | Example Compound | AlphaScreen™ IN-LEDGF/p75 Inhibition (% at 100 µM) | HIV-1 IN Strand Transfer Inhibition (% at 100 µM) | Antiviral Activity (% Inhibition in Cells) | Cytotoxicity (CC₅₀, µM) | Primary Mechanism Confirmed |
---|---|---|---|---|---|---|
Imidazole-4-carboxylic Acid | 10a | >50% (Hit threshold) | ~20-30% (Marginal, selective) | Not reported | >200 | IN Multimerization (Weak) |
Imidazole-4-carboxylic Acid | 10l | >50% (Hit threshold) | ~25-35% (Marginal, selective) | Not reported | >200 | IN Multimerization (Weak) |
Imidazole-4-carbohydrazide | 11k | >50% (Hit threshold) | ~30% (Marginal, selective) | Not reported | >200 | IN Multimerization (Weak) |
Imidazole-4-carbohydrazide | 11a | >50% (Hit threshold) | Not significant | 33-38% | >200 | IN Multimerization |
Imidazole-4-carbohydrazide | 11b | >50% (Hit threshold) | Not significant | 40-45% | 158.4 | IN Multimerization |
Imidazole-4-carbohydrazide | 11g | >50% (Hit threshold) | Not significant | 35-40% | >200 | Not confirmed |
The journey to sophisticated, target-specific inhibitors like those derived from 1-Ethyl-1H-imidazole-5-carbaldehyde is rooted in the long-standing recognition of the imidazole ring as a fundamental bioisostere and pharmacophore in medicinal chemistry. The historical development showcases a transition from serendipitously discovered bioactive imidazoles to rationally designed, target-focused therapeutics [8] [10].
Anticonvulsants/Antiarrhythmics: Phenytoin (though a hydantoin, structurally related) [10]. These early successes highlighted the imidazole's versatility but were largely based on phenotypic screening rather than target-specific design.
Shift Towards Rational Design and Target Complexity: The advent of molecular biology, structural biology (X-ray crystallography, NMR), and computational modeling in the late 20th and early 21st centuries revolutionized drug discovery. This allowed medicinal chemists to move beyond modifying known active structures towards designing inhibitors based on the atomic-level understanding of target proteins [5] [9]. The imidazole ring, with its well-understood physicochemical properties (pKaH ~7.0, amphoteric nature, hydrogen bonding capacity – donor from N1-H, acceptor via N3), became a cornerstone in designing ligands for enzymes and receptors with defined active sites or interaction surfaces [8]. This era saw:
Fragment-Based Drug Discovery (FBDD): Small, synthetically tractable imidazole derivatives, such as 1-Ethyl-1H-imidazole-5-carbaldehyde, gained prominence as starting points ("fragments") for building inhibitors against challenging targets like PPIs [2] [5]. The HIV-1 integrase-LEDGF/p75 interaction exemplifies this. Early allosteric inhibitors (e.g., BI-1001, CX05168, BI-224436) featured diverse heterocyclic cores, but systematic optimization efforts identified the 1,5-disubstituted imidazole, particularly with specific substitutions at C4 (e.g., carboxylic acid, carbohydrazide), as highly effective [5] [9]. This knowledge directly informed the strategic choice of 1-Ethyl-1H-imidazole-5-carbaldehyde as a versatile precursor for introducing these critical pharmacophoric elements via derivatization of its aldehyde group.
Synthetic Evolution Enabling Targeted Inhibitors: The utility of 1-Ethyl-1H-imidazole-5-carbaldehyde is intrinsically linked to advancements in synthetic methodologies for imidazole functionalization. Classical routes like the Debus synthesis (glyoxal, aldehyde, ammonia) or Radziszewski synthesis (glyoxal, aldehyde, ammonia, carboxylic acid) provided access to basic imidazole scaffolds [8]. However, the need for regioselective substitution at specific positions (N1, C4, C5) demanded more sophisticated approaches:
Table 2: Key Synthetic Routes Enabling Access to 1-Ethyl-1H-imidazole-5-carbaldehyde and Its Pharmacologically Relevant Derivatives
Synthetic Method | Key Reagents/Conditions | Primary Products/Intermediates | Advantages for Drug Discovery | |
---|---|---|---|---|
Microwave-Assisted TosMIC Cycloaddition | TosMIC, Imine (R₁N=CHR₂), Base, MW irradiation | 1-Substituted-5-(R₂)-1H-imidazole-5-carbaldehydes (Directly or via hydrolysis) | Rapid (minutes), high yields, amenable to automation, diverse R₁/R₂ | |
Vilsmeier-Haack Formylation | POCl₃, DMF, 1-Ethyl-1H-imidazole | Mixture of 1-Ethyl-1H-imidazole-4-carbaldehyde and 5-carbaldehyde (Requires separation) | Direct C-H functionalization, commercially available reagents | Regioselectivity issue (C4 vs C5) |
Ethyl Isocyanoacetate Route | Ethyl isocyanoacetate, Imidoyl chloride (or alternative electrophile), Base | Ethyl 1-Substituted-5-Aryl-1H-imidazole-4-carboxylates | Direct access to C4-carboxylate esters, versatile intermediate for acids/hydrazides | Multi-step for aldehyde |
N1-Alkylation (Pre/Post) | Alkyl Halide (e.g., iodoethane), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., DMF, MeCN), Potential Cu catalyst for Ar-X | 1-Alkylimidazoles (subsequently functionalized at C5) | Straightforward alkylation, high yields for simple alkyl groups | Regioselectivity (N1 vs N3) managed by conditions/substrate |
Oxidation of 5-Hydroxymethyl | Oxidant (e.g., MnO₂, Swern, TEMPO/NaOCl) | 1-Substituted-1H-imidazole-5-carbaldehydes | High regioselectivity if hydroxymethyl precursor is available | Requires synthesis of hydroxymethyl precursor |
The evolution from broad-spectrum imidazole drugs to targeted inhibitors like the HIV-1 IN-LEDGF/p75 disruptors derived from 1-Ethyl-1H-imidazole-5-carbaldehyde underscores the maturation of medicinal chemistry. It highlights the shift from exploiting the imidazole's inherent, somewhat nonspecific reactivity (e.g., in nitroimidazoles) or steric mimicry (e.g., in cimetidine) towards leveraging its precise physicochemical and stereoelectronic properties – amphotericity, metal coordination, hydrogen bonding, and π-stacking – within a defined three-dimensional pharmacophore model to disrupt specific, therapeutically relevant macromolecular interactions [5] [8] [9]. The C5 aldehyde group of 1-Ethyl-1H-imidazole-5-carbaldehyde stands as a critical synthetic linchpin in this modern, structure-guided approach to antiviral discovery.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4